molecular formula C7H8N4S B13095237 3-Ethyl-3H-purine-6(7H)-thione

3-Ethyl-3H-purine-6(7H)-thione

Cat. No.: B13095237
M. Wt: 180.23 g/mol
InChI Key: INDJOEUMDOPVIQ-UHFFFAOYSA-N
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Description

3-Ethyl-3H-purine-6(7H)-thione is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3H-purine-6(7H)-thione typically involves the alkylation of purine derivatives. One common method is the reaction of 6-thiopurine with ethyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3H-purine-6(7H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3H-purine-6(7H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3H-purine-6(7H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Thiopurine: A closely related compound with similar chemical properties but without the ethyl group.

    3-Methyl-3H-purine-6(7H)-thione: Another derivative with a methyl group instead of an ethyl group.

Uniqueness

3-Ethyl-3H-purine-6(7H)-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This slight modification can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

3-ethyl-7H-purine-6-thione

InChI

InChI=1S/C7H8N4S/c1-2-11-4-10-7(12)5-6(11)9-3-8-5/h3-4H,2H2,1H3,(H,8,9)

InChI Key

INDJOEUMDOPVIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=S)C2=C1N=CN2

Origin of Product

United States

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